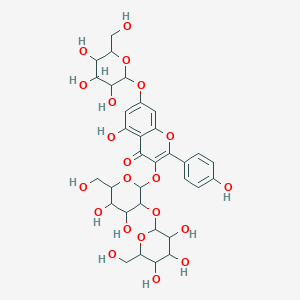![molecular formula C26H34O8 B15129024 4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid](/img/structure/B15129024.png)
4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a keto group, and a cyclopenta[a]phenanthrene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring closures.
Introduction of hydroxyl and keto groups: These functional groups are introduced through selective oxidation and reduction reactions.
Attachment of the butanoic acid moiety: This step involves esterification or amidation reactions to attach the butanoic acid group to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl or keto positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model molecule to study complex organic reactions and mechanisms. Its intricate structure makes it an excellent candidate for exploring stereochemistry and reaction kinetics.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to certain natural hormones and steroids makes it a valuable tool for studying hormone-receptor interactions and signal transduction pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may have applications in treating hormonal imbalances, inflammatory conditions, and certain types of cancer.
Industry
In the industrial sector, this compound can be used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with specific desired properties.
作用機序
The mechanism of action of 4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets in the body. These targets may include hormone receptors, enzymes, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream biological processes.
類似化合物との比較
Similar Compounds
Cortexolone 17α-propionate: Similar in structure but with a propionate group instead of the butanoic acid moiety.
17α-Hydroxy-11-desoxycorticosterone acetate: Shares the cyclopenta[a]phenanthrene core but differs in functional groups attached.
Fluoroandrostadiene Carboxylic Acid: Contains a similar core structure with different substituents.
Uniqueness
The uniqueness of 4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJNUHGXSJAWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B15128947.png)

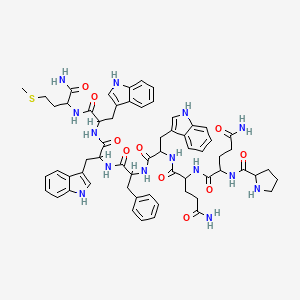

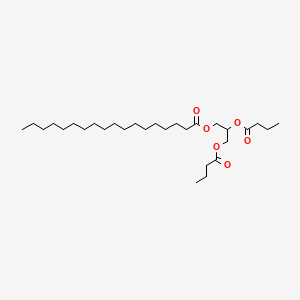
![3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B15128964.png)
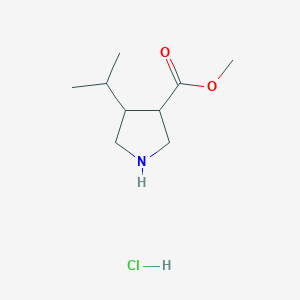
![Dimethyl 16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B15128972.png)
![Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15128984.png)
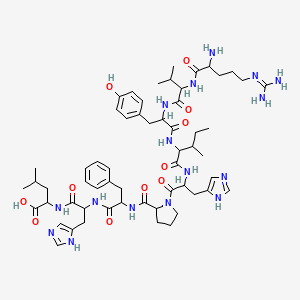
![Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester](/img/structure/B15128992.png)
![3-Cyclohexyl-2-[(Z)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B15129006.png)
